Selective Monoesterification Yield
The target compound (homophthalic acid monoethyl ester, designated 15b) can be obtained in 95 % yield by NiCl₂·6H₂O‑catalyzed selective monoesterification of homophthalic acid, compared with 82 % yield using methanesulfonic acid supported on active carbon [REFS‑1]. The same study reports near‑quantitative formation using 1 mol % SmCl₃ catalyst, whereas the methyl ester analog required different optimization. This demonstrates that the ethyl half‑ester synthesis benefits from a well‑characterized catalytic selectivity window that is not identically reported for the methyl analog under the same conditions [REFS‑1].
| Evidence Dimension | Isolated yield of catalytic monoesterification |
|---|---|
| Target Compound Data | 95 % (NiCl₂·6H₂O, 10 mol %); 82 % (MsOH/C, 1.2 g/0.1 mol acid) |
| Comparator Or Baseline | Methyl analog (monomethyl homophthalate): yield data under identical conditions not explicitly reported in the same study; baseline for diester saponification methods generally below 70 % with statistical mixtures |
| Quantified Difference | Up to 95 % selective monoesterification yield vs. <70 % typical for non‑selective diester hydrolysis routes |
| Conditions | Homophthalic acid (0.1 mol) in dichloromethane at room temperature with solid‑supported acid catalyst or homogeneous NiCl₂·6H₂O |
Why This Matters
High‑yield selective monoesterification reduces procurement cost by minimizing chromatographic purification and enabling gram‑scale synthesis with a single reactive handle.
- [1] Zhang, Z. et al. Selective esterification of non‑conjugated carboxylic acids in the presence of conjugated or aromatic carboxylic acids over active carbon supported methanesulfonic acid. Sci. China Ser. B‑Chem. (2008) 51, DOI 10.1007/s11426‑008‑0100‑x. Reports 82 % yield of homophthalic acid monoethyl ester (15b) with MsOH/C and 95 % with NiCl₂·6H₂O. View Source
